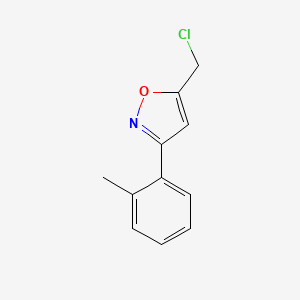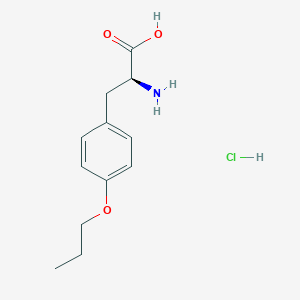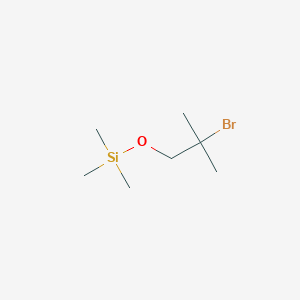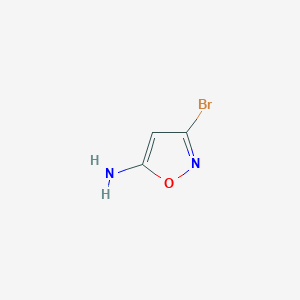
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of phenols and triazoles This compound features a phenolic hydroxyl group and a triazole ring, which are known for their diverse chemical reactivity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with thiourea, followed by the introduction of the phenolic group. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(2-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Propylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Butylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
The unique structural feature of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject for further research.
Eigenschaften
Molekularformel |
C16H15N3OS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(2-ethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-2-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20)10-8-12/h3-10,20H,2H2,1H3,(H,18,21) |
InChI-Schlüssel |
FJMSVFHKESTPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

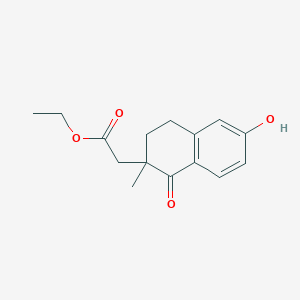

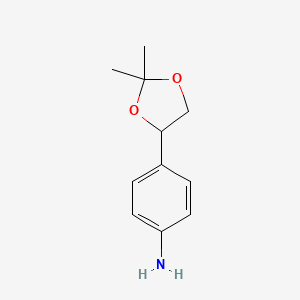
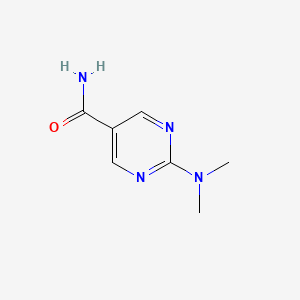
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
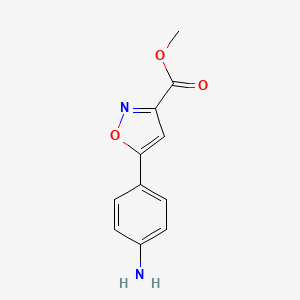
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
